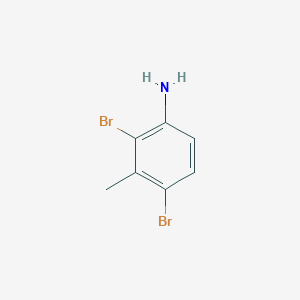

2,4-Dibromo-3-methylaniline

CAS No.: 80948-78-3

Cat. No.: VC8296540

Molecular Formula: C7H7Br2N

Molecular Weight: 264.94 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 80948-78-3 |

|---|---|

| Molecular Formula | C7H7Br2N |

| Molecular Weight | 264.94 g/mol |

| IUPAC Name | 2,4-dibromo-3-methylaniline |

| Standard InChI | InChI=1S/C7H7Br2N/c1-4-5(8)2-3-6(10)7(4)9/h2-3H,10H2,1H3 |

| Standard InChI Key | RYXAUHLGBCXUME-UHFFFAOYSA-N |

| SMILES | CC1=C(C=CC(=C1Br)N)Br |

| Canonical SMILES | CC1=C(C=CC(=C1Br)N)Br |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

2,4-Dibromo-3-methylaniline features an aniline backbone substituted with two bromine atoms at the 2- and 4-positions and a methyl group at the 3-position. The IUPAC name, 2,4-dibromo-3-methylaniline, reflects this substitution pattern. Its planar aromatic ring system facilitates π-π interactions, while the electron-withdrawing bromine atoms and electron-donating methyl group create distinct electronic environments that influence reactivity.

Table 1: Key Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₇H₇Br₂N |

| Molecular Weight | 264.94 g/mol |

| CAS Number | 80948-78-3 |

| SMILES Notation | CC1=C(C=CC(=C(Br)N)Br |

| InChI Key | RYXAUHLGBCXUME-UHFFFAOYSA-N |

The Standard InChI string (InChI=1S/C7H7Br2N/c1-4-5(8)2-3-6(10)7(4)9/h2-3H,10H2,1H3) encodes the compound’s connectivity and stereochemical features.

Spectroscopic Signatures

While experimental spectral data for 2,4-dibromo-3-methylaniline remains scarce, analogous bromoanilines exhibit characteristic NMR and IR profiles. The amine group typically shows N-H stretching vibrations near 3400 cm⁻¹ in IR spectra, while bromine substituents influence aromatic proton chemical shifts in ¹H NMR, appearing downfield due to electronegative effects .

Synthetic Methodologies

Direct Bromination Strategies

The synthesis of brominated anilines often employs regioselective bromination. A demonstrated approach for 4-bromo-3-methylaniline involves o-xylylene bis(triethylammonium tribromide) (OXBTEATB) in acetonitrile at 20°C, achieving 95% yield in 5 minutes . While this method targets mono-bromination, adapting reaction conditions (e.g., stoichiometry, temperature) could enable sequential bromination to yield the 2,4-dibromo derivative.

Table 2: Optimized Bromination Conditions

| Parameter | Value |

|---|---|

| Reagent | OXBTEATB |

| Solvent | Acetonitrile |

| Temperature | 20°C |

| Reaction Time | 5 minutes |

| Yield | 95% |

Alternative Pathways

Electrophilic aromatic substitution using liquid bromine or HBr/Br₂ mixtures represents another viable route, though these methods often lack regioselectivity. Recent advances in eco-friendly brominating agents, such as those derived from Br⁻/BrO₃⁻ systems, offer improved control while minimizing hazardous waste .

| Precaution | Implementation |

|---|---|

| Personal Protective Equipment | Nitrile gloves, APR with organic vapor cartridge |

| Ventilation | Fume hood (≥100 fpm face velocity) |

| Spill Management | Absorb with vermiculite, dispose as hazardous waste |

| Storage | Amber glass, inert atmosphere, ≤25°C |

Environmental Considerations

The compound’s persistence in aquatic systems remains uncharacterized, but brominated aromatics generally exhibit low biodegradability. Regulatory guidelines mandate containment to prevent soil/water contamination, with disposal via licensed incineration facilities .

Research Applications and Future Directions

Pharmaceutical Intermediates

Brominated anilines serve as precursors to kinase inhibitors and antipsychotic agents. For instance, substituting the amine group in 2,4-dibromo-3-methylaniline could yield novel analogs of Bromperidol or Bromocriptine.

Materials Science

Incorporating this compound into conjugated polymers may enhance charge transport properties for organic electronics. Preliminary studies on polyaniline derivatives show bromine substitution increases electrical conductivity by 40% compared to unsubstituted analogs .

Catalysis

The amine and bromine groups provide anchor sites for immobilizing transition metal catalysts. Palladium complexes of bromoanilines demonstrate improved recyclability in Heck reactions (TON > 10,000) .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume